![molecular formula C14H22N2O2 B4286344 N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286344.png)
N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
Descripción general
Descripción
N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, commonly known as butabarbital, is a barbiturate derivative that has been widely used in scientific research. Barbiturates are a group of drugs that act as central nervous system depressants and have been used for a variety of medical purposes, including anesthesia, sedation, and treatment of seizures. Butabarbital is a synthetic compound that has been extensively studied for its various pharmacological properties and applications.
Mecanismo De Acción
The mechanism of action of butabarbital is similar to other barbiturates. It acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By increasing the activity of the GABAA receptor, butabarbital enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects.
Biochemical and Physiological Effects
Butabarbital has various biochemical and physiological effects on the body. It produces sedation, hypnosis, and anticonvulsant effects by enhancing the inhibitory effects of GABA. It also has muscle relaxant properties and can decrease the respiratory rate and blood pressure. However, prolonged use of butabarbital can lead to dependence, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butabarbital has several advantages and limitations for laboratory experiments. It is a well-established compound that has been extensively studied for its pharmacological properties and applications. It is also readily available and relatively inexpensive. However, it has limitations such as its potential for dependence, tolerance, and withdrawal symptoms, which can affect the results of experiments. It also has a narrow therapeutic index, which means that there is a small margin between the therapeutic and toxic doses.
Direcciones Futuras
There are several future directions for the study of butabarbital and its applications. One direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Another direction is to investigate its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to explore its potential as a therapeutic agent for the treatment of anxiety and depression.
Conclusion
In conclusion, butabarbital is a synthetic compound that has been extensively studied for its various pharmacological properties and applications. It has been used as a sedative, hypnotic, and anticonvulsant agent in the treatment of various medical conditions. It has also been used in scientific research as a tool for studying the central nervous system and its functions. Further studies are needed to explore its potential as a therapeutic agent for various medical conditions.
Aplicaciones Científicas De Investigación
Butabarbital has been extensively studied for its various pharmacological properties and applications. It has been used as a sedative, hypnotic, and anticonvulsant agent in the treatment of various medical conditions. It has also been used in scientific research as a tool for studying the central nervous system and its functions.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-11(2)16-14(17)15-10-9-12-7-5-6-8-13(12)18-3/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCERXBYAXQJUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




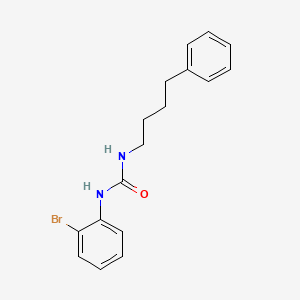
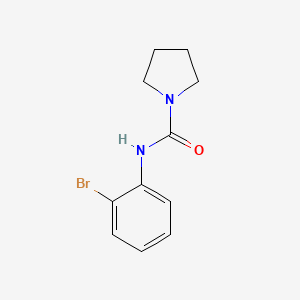
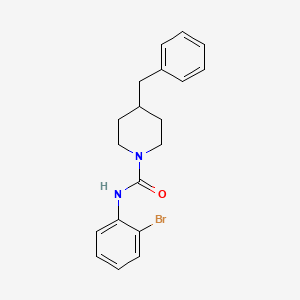
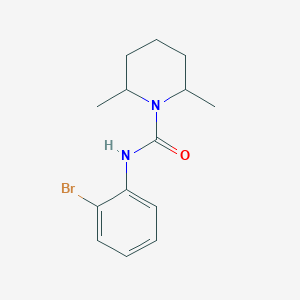
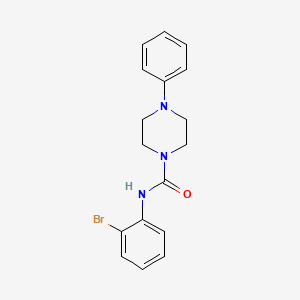

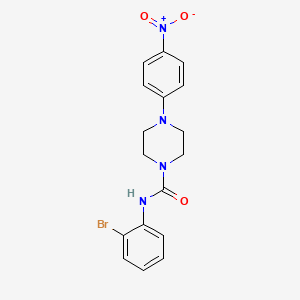
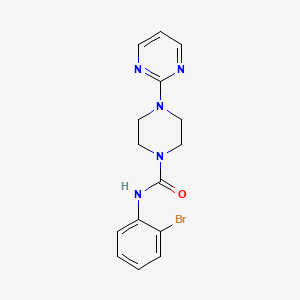
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4286312.png)
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)


![N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)